

In vivo efficacy studies of (1H-Indazol-3-YL)methylamine hydrochloride analogs

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Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine
hydrochloride

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Comparative In Vivo Efficacy of Indazole-Based Therapeutic Analogs

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents, particularly in oncology.[1][2] Derivatives of the basic indazole structure have been successfully developed to target a range of cellular pathways, leading to FDA-approved drugs for various cancers and other diseases.[2][3] This guide provides a comparative analysis of the in vivo efficacy of prominent (1H-Indazol-3-YL)methylamine analogs and derivatives, focusing on experimental data from preclinical models.

The analogs selected for this comparison—Lonafarnib, Entrectinib, and Niraparib—leverage the indazole core to inhibit distinct critical pathways in disease progression. Lonafarnib acts as a farnesyltransferase inhibitor, Entrectinib is a multi-tyrosine kinase inhibitor, and Niraparib is a potent PARP inhibitor.[4][5][6] Their diverse mechanisms underscore the versatility of the indazole scaffold in therapeutic design.[7][8]

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Lonafarnib, Entrectinib, and Niraparib in various preclinical models as reported in the cited literature.

Table 1: In Vivo Efficacy of Lonafarnib

Model	Indication	Treatment Regimen	Key Efficacy Results	Reference
Mouse Model of Progeria	Hutchinson-Gilford Progeria Syndrome	450 mg/kg daily in gel-based chow	100% survival to study end-point (168 days) vs. 53% in untreated mice. [4] [9]	[4] [9]
NCI-H460 Lung Cancer Xenograft	Non-Small Cell Lung Cancer	Oral lonafarnib + i.p. paclitaxel	86% tumor growth inhibition with combination vs. 52% (paclitaxel alone) and 61% (lonafarnib alone). [10]	[10]
Human Prostate Cancer Xenografts (22Rv1, etc.)	Hormone-Refractory Prostate Cancer	Continuous co-administration with docetaxel	Marked tumor regressions of 24-47% observed across multiple cell lines. [11]	[11]

Table 2: In Vivo Efficacy of Entrectinib

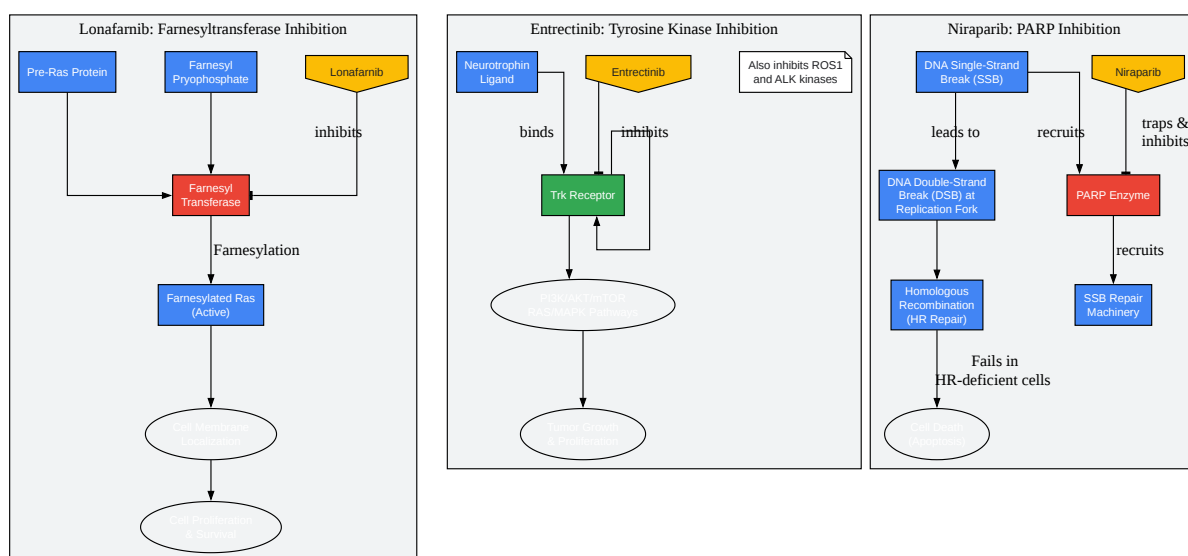
Model	Indication	Treatment Regimen	Key Efficacy Results	Reference
Neuroblastoma Xenograft (TrkB-expressing)	Neuroblastoma	Single agent	Significant tumor growth inhibition compared to control (p < 0.0001 for event-free survival).[5]	[12]
Neuroblastoma Xenograft (TrkB-expressing)	Neuroblastoma	Combination with Irinotecan/Temozolomide (Irino-TMZ)	Significantly improved event-free survival compared to vehicle or Irino-TMZ alone (p = 0.0012).[5]	[12]

Table 3: In Vivo Efficacy of Niraparib

Model	Indication	Treatment Regimen	Key Efficacy Results	Reference
Intracranial MDA-MB-436 (BRCA-mutant)	Triple-Negative Breast Cancer	Daily administration	Increased median survival and decreased tumor burden compared to controls.[13]	[13]
Ovarian Carcinoma PDX (BRCA2-mutant)	Ovarian Cancer	50 mg/kg/day as maintenance therapy	Delayed tumor progression; carcinomas became undetectable over 20 weeks. [6]	[6]
Capan-1 Pancreatic Cancer Xenograft	Pancreatic Cancer	45 mg/kg daily	53% tumor growth inhibition after 44 days of treatment.[14]	[14]
A2780 Ovarian Cancer CDX (BRCA-wild type)	Ovarian Cancer	62.5 mg/kg once daily	Significantly greater in vivo efficacy compared to olaparib (p = 0.005).[14]	[14]

Signaling Pathways and Mechanisms

The therapeutic effects of these indazole analogs stem from their ability to inhibit key signaling pathways involved in cell growth, survival, and DNA repair.



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Figure 1: Simplified signaling pathways targeted by Lonafarnib, Entrectinib, and Niraparib.

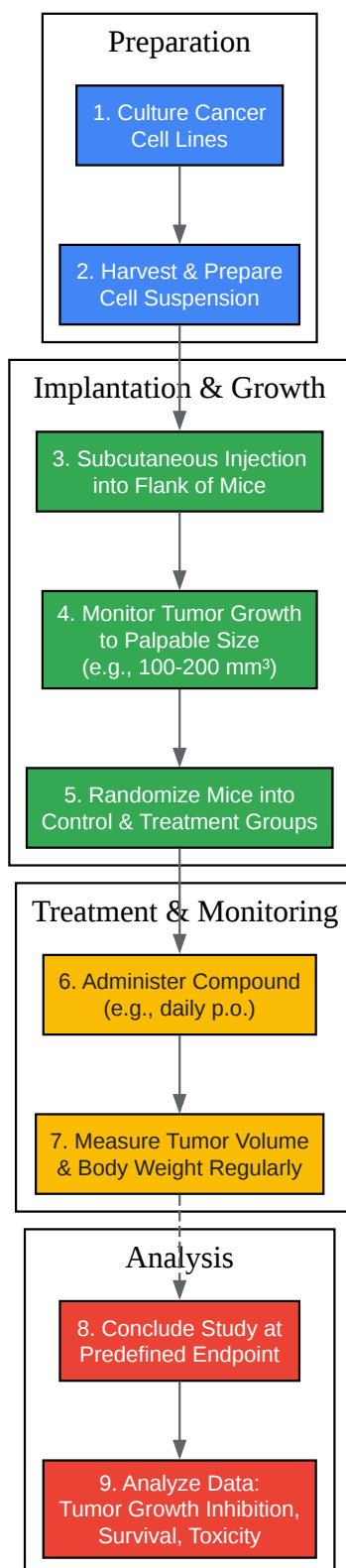
Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the methodologies described in the

referenced studies.

This protocol is a composite representation for establishing and evaluating subcutaneous xenografts, as is common in oncology research for agents like Entrectinib and Niraparib.[\[5\]](#)[\[14\]](#)

- **Cell Culture:** Human cancer cell lines (e.g., neuroblastoma SH-SY5Y, ovarian A2780) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
- **Animal Models:** Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
- **Tumor Implantation:** A suspension of 1×10^6 to 1×10^7 cancer cells in sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.[\[15\]](#)
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a predetermined palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[\[15\]](#)
- **Compound Administration:** The indazole analog is administered according to the study schedule. Administration can be oral (p.o.) by gavage, intraperitoneal (i.p.), or intravenous (i.v.). The vehicle (e.g., saline, DMSO, carboxymethylcellulose) used for the control group must be identical to that used for the test compound.[\[15\]](#)
- **Efficacy Monitoring:** Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2). Animal body weight is monitored as a measure of toxicity.
- **Study Endpoint:** The study may conclude when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Efficacy is typically reported as Tumor Growth Inhibition (TGI) or as an improvement in survival.



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Figure 2: General experimental workflow for an in vivo anti-tumor efficacy study.

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